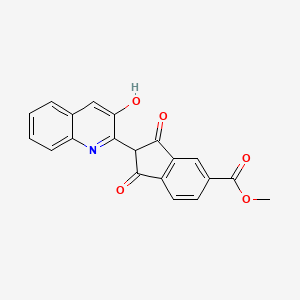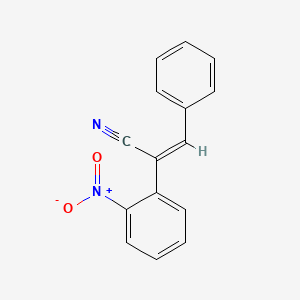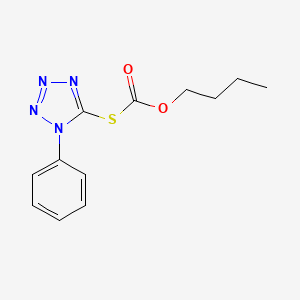
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate: is a chemical compound with the molecular formula C12H14N4O2S. It is known for its unique structure, which includes a tetrazole ring and a thiocarbonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 1-phenyl-1H-tetrazole-5-thiol and butyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.
Catalysts and Reagents: Base catalysts such as triethylamine or pyridine are often employed to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate undergoes various chemical reactions, including:
Oxidation: The thiocarbonate group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocarbonate group to thiols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or other reduced derivatives.
Substitution: Formation of substituted thiocarbonates with various nucleophiles.
Scientific Research Applications
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
Pathways Involved: It may modulate various biochemical pathways, including those involved in oxidative stress, signal transduction, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 1-Butyl-1H-tetrazol-5-amine
- S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate
Comparison
O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate is unique due to its specific combination of a butyl group, a tetrazole ring, and a thiocarbonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. In comparison, similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications .
Properties
CAS No. |
38593-84-9 |
|---|---|
Molecular Formula |
C12H14N4O2S |
Molecular Weight |
278.33 g/mol |
IUPAC Name |
butyl (1-phenyltetrazol-5-yl)sulfanylformate |
InChI |
InChI=1S/C12H14N4O2S/c1-2-3-9-18-12(17)19-11-13-14-15-16(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3 |
InChI Key |
ZFQUQWYGBQONND-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)SC1=NN=NN1C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



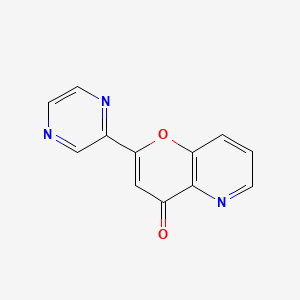
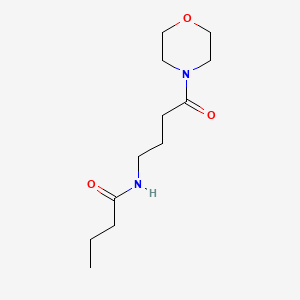
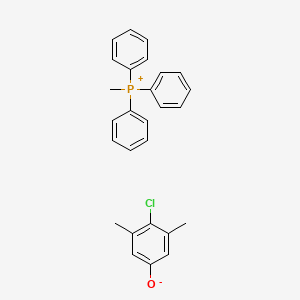

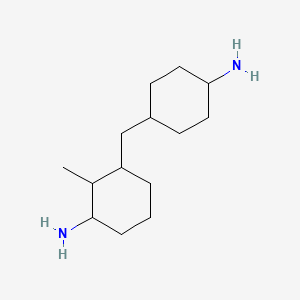
![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)





